molecular formula C12H14N2O2S B610676 SAMT-247 CAS No. 850715-59-2

SAMT-247

カタログ番号: B610676
CAS番号: 850715-59-2
分子量: 250.31
InChIキー: VBQYEICOHVAOSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

科学的研究の応用

Case Study: Rhesus Macaque Trials

A significant body of research has focused on the efficacy of SAMT-247 in rhesus macaques, which serve as a model for human HIV infection. In one study, this compound was administered as a microbicide prior to exposure to SIV mac251. The results were compelling:

  • Microbicide Only Group : 10 out of 12 macaques remained uninfected after multiple challenges with SIV.
  • Vaccine Only Group : Showed strong immune responses but did not delay infection compared to controls.
  • Combined Vaccine-Microbicide Group : Exhibited delayed acquisition compared to both control and vaccine-only groups, although it was less effective than the microbicide alone .

These findings indicate that while this compound alone provides substantial protection, its combination with vaccination can further enhance protective effects against viral infections.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound in various studies:

Study TypeGroupInfection Rate (%)Notes
Rhesus Macaque TrialsMicrobicide Only16.7High protection rate; 10/12 uninfected after challenges
Rhesus Macaque TrialsVaccine Only50Strong immune response but no delay in infection
Rhesus Macaque TrialsVaccine + Microbicide7.3Significant delay in acquisition over controls
In Vitro StudiesCell-Free Virus50Inhibition at 1 mM concentration
In Vitro StudiesCell-Associated Virus50Similar inhibition rates observed

Immune Response Enhancement

Research indicates that this compound enhances both innate and adaptive immune responses. Specifically, it augments antibody-dependent cellular cytotoxicity (ADCC) and increases natural killer cell activity. This dual action not only helps in preventing viral infections but also supports vaccine-induced immunity by modulating immune cell functions .

Future Directions and Clinical Trials

Given its promising results in preclinical studies, this compound is poised for advancement into human clinical trials. The compound's ability to synergize with existing vaccines presents a potential breakthrough in the fight against HIV transmission. Ongoing research aims to further elucidate its mechanisms and optimize its formulation for clinical use .

生物活性

SAMT-247, known chemically as S-acyl-2-mercaptobenzamide thioester, is a novel microbicide that has garnered attention for its biological activity against HIV and other viral pathogens. It operates primarily through mechanisms that target the zinc finger motifs of viral proteins, leading to a reduction in viral infectivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future therapeutic strategies.

This compound exhibits a unique mechanism by targeting the nucleocapsid (NC) protein of HIV. The compound acetylates cysteine residues within the NC protein, facilitating the ejection of zinc ions and destabilizing the virus's structural integrity. This process not only inhibits viral replication but also allows for an intracellular recycling mechanism where released thiols can be re-acetylated by acetyl-CoA, enabling sustained virucidal activity over multiple cycles.

Key Mechanisms:

  • Zinc Finger Inhibition : Targets the HIV NC protein to disrupt its function.
  • Acetylation of Cysteine Residues : Leads to loss of viral infectivity.
  • Intracellular Recycling : Allows repeated virucidal actions without requiring continuous external application.

Efficacy in Preclinical Models

Recent studies have demonstrated the potent antiviral effects of this compound in various preclinical models. Notably, it has shown significant protective effects against simian immunodeficiency virus (SIV) in rhesus macaques.

Table 1: Summary of Efficacy Studies

Study TypeModelKey Findings
In vitro assaysCEM-SS cellsEC50 = 0.6 μM; low cytotoxicity (TC50 > 100 μM)
In vivo studiesRhesus macaquesAugmented vaccine-induced immune responses
Efferocytosis assaysHuman PBMCsIncreased CD14+ cell activity; significant statistical correlation with reduced viral acquisition risk

Immune Response Modulation

This compound not only acts as a microbicide but also enhances immune responses when used in conjunction with vaccines. In studies involving vaccinated macaques, this compound treatment resulted in:

  • Increased natural killer (NK) cell cytotoxicity.
  • Enhanced antibody-dependent cellular cytotoxicity (ADCC).
  • Improved efferocytosis by CD14+ monocytes.

These findings indicate that this compound may synergize with vaccination strategies to bolster mucosal immunity and provide enhanced protection against viral infections.

Case Study 1: this compound and Vaccine Synergy

In a study evaluating the combined effects of this compound and a DNA/ALVAC/gp120/alum vaccine platform, researchers observed that:

  • NK Cell Function : Treatment with this compound significantly increased granzyme B and perforin expression in NK cells following stimulation .
  • ADCC Activity : There was a marked increase in ADCC activity mediated by plasma antibodies from vaccinated animals treated with this compound, correlating with reduced risk of SIV acquisition (R = 0.50, P = 0.024) .

Case Study 2: Longitudinal Analysis of Immune Correlates

A longitudinal study tracked immune correlates over time in vaccinated animals treated with this compound:

  • Increased IL-17 Production : NKp44+ cells showed elevated IL-17 production post-treatment.
  • Efferocytosis Enhancement : CD14+ monocytes exhibited increased capacity to engulf apoptotic cells, suggesting improved tissue homeostasis and inflammation control .

特性

IUPAC Name

S-[2-[(3-amino-3-oxopropyl)carbamoyl]phenyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8(15)18-10-5-3-2-4-9(10)12(17)14-7-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACIIIRYSLSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1C(=O)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850715-59-2
Record name 850715-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAMT-247
Reactant of Route 2
SAMT-247
Reactant of Route 3
SAMT-247
Reactant of Route 4
SAMT-247
Reactant of Route 5
Reactant of Route 5
SAMT-247
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
SAMT-247
Customer
Q & A

Q1: What makes SAMT-247 a unique HIV inhibitor?

A: Unlike traditional antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase, this compound disrupts a later stage in the HIV life cycle known as viral maturation. [, ] Specifically, it targets the viral nucleocapsid protein 7 (NCp7), which is essential for encapsidating the viral RNA genome. [, ] this compound achieves this by inducing zinc ejection from NCp7 and preventing proper RNA encapsidation, ultimately rendering newly formed virions non-infectious. []

Q2: How does this compound interact with NCp7 at a molecular level?

A: Research suggests that this compound acts as an acetylating agent, modifying specific cysteine and lysine residues within the Gag and Gag-Pol polyproteins, precursors to mature viral proteins including NCp7. [] This acetylation disrupts the proper folding and assembly of these polyproteins, hindering the formation of functional viral particles. []

Q3: What pre-clinical evidence supports the efficacy of this compound?

A: Studies in rhesus macaques demonstrate that intravaginal application of a this compound gel provides significant protection against simian immunodeficiency virus (SIV) infection. [] Notably, in one study, 10 out of 12 macaques treated with the this compound gel remained uninfected after 15 SIV challenges, highlighting the compound's potent prophylactic potential. []

Q4: What are the next steps in the development of this compound?

A: Given its promising pre-clinical results, further research is needed to translate these findings to human trials. This includes investigating potential drug resistance mechanisms, optimizing drug delivery strategies for improved bioavailability, and assessing long-term safety and toxicity profiles. [] Further exploration of this compound in combination with other antiviral strategies, such as vaccines, is also warranted. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。